N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
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Description
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Kinase Inhibition
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide and related compounds have been identified as potent Src/Abl kinase inhibitors. These inhibitors have shown excellent antiproliferative activity against both hematological and solid tumor cell lines. Specifically, these compounds were effective in in vivo models, demonstrating complete tumor regressions with low toxicity, making them promising candidates for oncology applications (Lombardo et al., 2004).
Synthetic Routes
Research has also focused on alternative synthetic routes for these compounds. For example, the target compound N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide was successfully synthesized through a coupling process between specific thiazole-carboxamide intermediates and ethan-1-ol derivatives. This highlights the versatility and potential for modification in the synthesis of these compounds, which could be useful for developing new therapeutic agents with improved properties (Shahinshavali et al., 2021).
Anticancer Activity
Further research into the applications of these compounds has revealed their potential in anticancer therapy. Studies have demonstrated that certain derivatives can inhibit tubulin polymerization, which is a critical process in cell division. This inhibition can contribute to anticancer activity by preventing the growth of tumor cells. Molecular docking studies have identified significant interactions of these compounds with the colchicine binding site of tubulin, providing a molecular basis for their anticancer effects (Jayarajan et al., 2019).
Antimicrobial and Antitumor Effects
Other research has focused on the antimicrobial and antitumor effects of related thiazole derivatives. For instance, novel thiazolidin-4-ones and azetidin-2-ones derivatives have been synthesized and evaluated for their antimicrobial properties. These studies have shown that these compounds possess moderate to good antimicrobial activity against various pathogenic bacterial and fungal strains. Additionally, some derivatives have been found to be more active than others, indicating the importance of structural modifications in enhancing biological activity (Gilani et al., 2016).
properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c20-16(26)6-14-10-28-19(23-14)24-18(27)13-8-25(9-13)17-7-15(21-11-22-17)12-4-2-1-3-5-12/h1-5,7,10-11,13H,6,8-9H2,(H2,20,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLBLCJSZGHUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC(=CS4)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
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